1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline
Description
Properties
CAS No. |
96719-70-9 |
|---|---|
Molecular Formula |
C23H22FNO2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-6,7-dimethoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H22FNO2/c1-26-21-14-16-12-13-25(17-8-4-3-5-9-17)23(19(16)15-22(21)27-2)18-10-6-7-11-20(18)24/h3-11,14-15,23H,12-13H2,1-2H3 |
InChI Key |
YGUXVCXVUQCACA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C3=CC=CC=C3)C4=CC=CC=C4F)OC |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Reaction-Based Synthesis
- Starting Materials : 2-(3,4-dimethoxyphenyl)ethylamine derivatives and 2-fluorophenyl-substituted benzaldehydes.
- Reaction Conditions : Acidic catalysis (e.g., trifluoroacetic acid or other Lewis acids) in solvents such as tetrahydrofuran (THF) or toluene.
- Microwave-Assisted Synthesis : Recent advances include microwave irradiation to accelerate the Pictet-Spengler cyclization, improving yields and reducing reaction times significantly. This method has been reported to produce 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(substitutedphenyl)isoquinoline derivatives efficiently with high purity confirmed by IR, NMR, and MS techniques.
Enantioselective Synthesis via Chiral Auxiliaries
- Chiral Induction : Use of chiral starting materials such as (R)- or (S)-glyceraldehyde or derivatives of tartaric acid to induce stereoselectivity at the C-1 position of the tetrahydroisoquinoline ring.
- Protecting Groups : The t-butoxycarbonyl (Boc) group is often employed to protect the nitrogen during multi-step synthesis, allowing selective functional group transformations.
- Reduction and Alkylation Steps : After cyclization, further functionalization such as alkylation (e.g., with methylmagnesium iodide) and reduction (e.g., with lithium aluminum hydride or Red-Al) are used to introduce the phenyl and fluorophenyl substituents and to complete the tetrahydroisoquinoline framework.
Reductive Cyclization and Functional Group Transformations
- Red-Al Reduction : Bis-(2-methoxyethoxy)aluminum hydride (Red-Al) is used to reduce intermediates to the tetrahydroisoquinoline core with high regio- and stereoselectivity.
- Oxidative Degradation : Hydroxylated side chains can be oxidatively cleaved to afford aldehydes or carboxylic acids, which serve as intermediates for further derivatization.
Detailed Reaction Scheme Summary
Research Findings and Yields
- Microwave-assisted Pictet-Spengler reactions yield the target compounds in moderate to high yields (typically 70-90%) with high purity confirmed by chromatographic and spectroscopic methods.
- Enantioselective syntheses using chiral auxiliaries achieve high diastereomeric excess (up to 90% d.e.) and allow access to enantiomerically pure compounds, which is critical for biological activity studies.
- Functional group transformations such as alkylation and reduction proceed with good selectivity and yields, enabling the introduction of the 2-phenyl and 1-(2-fluorophenyl) substituents essential for the final compound structure.
Analytical Confirmation
- Structural confirmation is routinely performed using:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the substitution pattern and ring formation.
- Infrared Spectroscopy (IR) : Confirms functional groups such as methoxy and amine protections.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- These techniques validate the successful synthesis of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pictet-Spengler (Microwave) | 2-(3,4-dimethoxyphenyl)ethylamine, 2-fluorobenzaldehyde, acid, THF/toluene, microwave | Rapid, high yield, simple setup | Requires microwave equipment |
| Enantioselective Synthesis | Chiral glyceraldehyde/tartaric acid derivatives, Boc protection, Grignard reagents | High stereoselectivity, pure enantiomers | Multi-step, complex purification |
| Reductive Cyclization & Alkylation | Red-Al, LAH, methylmagnesium iodide | Good regio- and stereoselectivity | Sensitive reagents, low temperature needed |
This comprehensive overview of preparation methods for this compound integrates classical and modern synthetic techniques, highlighting the importance of stereochemical control and efficient cyclization strategies. The use of microwave-assisted Pictet-Spengler reactions and chiral auxiliaries represents the forefront of current synthetic methodologies for this compound class.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
- Monoamine Oxidase Inhibition : The compound exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions .
- Potential Antidepressant Effects : Due to its action on neurotransmitter levels, research suggests that this compound may hold promise as an antidepressant. In animal models, it has shown to enhance cognitive functions and provide neuroprotection without significant adverse effects.
- Neuroprotection : Studies indicate that it can activate signaling pathways such as PI3K/Akt, promoting cell survival and growth in neurodegenerative conditions.
Synthetic Organic Chemistry
Building Block for Complex Molecules
- Synthesis of Isoquinoline Derivatives : The compound serves as a versatile building block in the synthesis of various isoquinoline derivatives. Its unique structure allows for modifications that can lead to the development of novel pharmacological agents .
- Chiral Synthesis : The compound has been utilized in diastereoselective synthesis processes to create chiral isoquinoline derivatives, which are important in drug development .
Case Study 1: Neuropharmacological Research
In a study examining the effects of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline on cognitive functions in rodents, researchers found that administration of the compound at moderate doses significantly improved memory retention and learning capabilities compared to control groups. The study also highlighted its potential as a therapeutic agent for conditions such as depression and anxiety disorders .
Case Study 2: Synthetic Applications
A recent publication detailed the application of this compound in a synthetic route for developing complex isoquinoline-based pharmaceuticals. The researchers successfully synthesized a series of derivatives using this compound as a precursor, demonstrating its utility in generating diverse chemical entities with potential biological activity .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Neuropharmacology | MAO inhibition leading to increased neurotransmitter levels | Potential antidepressant effects observed |
| Synthetic Chemistry | Building block for isoquinoline derivatives | Successful synthesis of novel compounds |
| Chiral Synthesis | Utilized in diastereoselective synthesis | Creation of chiral isoquinolines |
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related tetrahydroisoquinoline derivatives:
Key Comparative Insights:
Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., AChE) compared to non-halogenated analogs . 4-Trifluoromethylphenyl derivatives exhibit superior metabolic stability but may suffer from reduced solubility .
Synthetic Efficiency :
- Microwave-assisted synthesis (target compound) achieves yields >80% in <2 hours, whereas traditional methods (e.g., POCl₃-mediated cyclization) require 6+ hours and lower yields (~50–60%) .
Antimicrobial Activity :
- The target compound’s 2-fluorophenyl group may improve activity against gram-positive bacteria (e.g., Streptococcus pyogenes) compared to 4-methoxy-substituted analogs .
- Compounds with 4-nitro or 4-chloro substituents show higher potency (MIC <10 µg/mL) but increased toxicity risks .
Structural Stability :
- 1-Methyl derivatives are prone to rapid hepatic metabolism, whereas 1-aryl substitutions (e.g., 2-fluorophenyl) prolong half-life .
Biological Activity
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex isoquinoline structure with two methoxy groups and a fluorophenyl moiety. Its molecular formula is and it has notable pharmacological properties attributed to its unique structural features.
Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and pathways related to inflammation and cancer. Its activity is believed to stem from the modulation of specific signaling pathways that influence cellular responses.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines. |
| Neuroprotective Effects | Potential to protect neuronal cells from apoptosis in models of neurodegeneration. |
| Anti-inflammatory Properties | Modulates inflammatory cytokines and reduces markers of inflammation in vitro and in vivo. |
| Receptor Modulation | Acts on neurotransmitter receptors (e.g., dopamine receptors), influencing mood and behavior. |
Case Studies and Research Findings
- Antitumor Studies : A study demonstrated that the compound exhibited significant cytotoxicity against human colon carcinoma cells (HT29), with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Neuroprotection : In animal models of Parkinson's disease, administration of the compound resulted in decreased neuroinflammation and improved motor function. This suggests a protective role against dopaminergic neuron loss .
- Inflammation Modulation : Research showed that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophage models. This positions it as a candidate for further development in inflammatory disease contexts .
Pharmacokinetics
The pharmacokinetic profile indicates good oral bioavailability and favorable distribution characteristics across biological membranes. Studies have shown that after administration, the compound reaches peak plasma concentrations within a reasonable timeframe, suggesting effective absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
